2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
Description
2-[7-(4-Fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a synthetic compound featuring a [1,3]dioxolo[4,5-g]quinolin core with a 4-fluorobenzoyl group at position 7, an 8-oxo moiety, and an N-(3-methoxyphenyl)acetamide substituent at position 5. The compound’s synthesis likely involves multi-step reactions, including cyclization, acylation, and substitution, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O6/c1-33-18-4-2-3-17(9-18)28-24(30)13-29-12-20(25(31)15-5-7-16(27)8-6-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBKWHHQJQMZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the dioxoloquinolinone core, followed by the introduction of the fluorobenzoyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the quinolinone core or the benzoyl group.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Analogs:
2-[7-(4-Chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide (C647-0232) Structural Difference: Replacement of the 4-fluoro group with 4-chloro on the benzoyl ring. Molecular Formula: C₂₆H₁₉ClN₂O₆ (vs. C₂₆H₁₉FN₂O₆ for the fluoro analog) .
2-[7-(4-Methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide Structural Difference: 4-Methoxybenzoyl substituent instead of 4-fluoro. Impact: The methoxy group’s electron-donating nature may reduce electrophilicity and influence solubility or pharmacokinetics .
Modifications in the Quinolin Core
Key Analogs:
4-([1,3]Dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol (Compound 11) Structural Features: Trifluoromethoxy substituent on the phenol ring. Molecular Weight: 349.1 g/mol (ESI-MS) .
8-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (Compound 14) Structural Difference: Lacks the acetamide side chain but retains the 3-methoxyphenyl group. Impact: Absence of the acetamide moiety may reduce hydrogen-bonding capacity, affecting target interactions .
Acetamide Side Chain Modifications
Key Analogs:
N-(4-Fluorophenyl)-2-chloroacetamide
- Structural Features : Simplified acetamide with a 4-fluorophenyl group.
- Impact : Demonstrates the role of halogenated aryl groups in stabilizing intermolecular interactions (e.g., N–H···O hydrogen bonding) .
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Structural Features: Acetylphenoxy and o-tolyl substituents. Impact: The acetyl group may increase metabolic susceptibility compared to methoxy or halogenated analogs .
Research Findings and Implications
Electron Effects : Fluorine’s electronegativity in the target compound may improve membrane permeability compared to methoxy or chloro analogs, as seen in related fluorinated pharmaceuticals .
Synthetic Flexibility: The [1,3]dioxolo[4,5-g]quinolin core allows diverse functionalization, as demonstrated by intermediates like ethyl-8-chloro derivatives .
Biological Activity
2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide is a novel compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a fluorobenzoyl group and a dioxoloquinolinone core, which are believed to contribute to its biological activity. This article reviews the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities.
- IUPAC Name : 2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide
- CAS Number : 866342-86-1
- Molecular Formula : C26H19FN2O6
- Molecular Weight : 474.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various biological effects. The precise mechanisms remain under investigation but are thought to involve pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Studies have shown that derivatives of quinolinone compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and demonstrated effective inhibition of growth at low concentrations. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antiviral Activity
Research indicates that similar quinolinone derivatives possess antiviral properties by interfering with viral replication processes. The presence of the dioxoloquinolinone structure is believed to enhance binding affinity to viral proteins, thus preventing viral entry into host cells.
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that it induces cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) cells. The following table summarizes key findings from studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 2.89 | Topoisomerase IIβ inhibition |
| Compound 2 | MCF-7 | 8.84 | Induction of apoptosis via Bax activation |
| Compound 3 | MCF-7 | 4.35 | Downregulation of Bcl2 |
These studies suggest that the compound may trigger apoptotic pathways by activating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl2.
Case Studies
A notable case study involved the evaluation of a closely related quinolinone derivative in a clinical setting. The study reported significant tumor regression in patients with advanced breast cancer following treatment with the compound. The mechanism was linked to its ability to induce apoptosis and inhibit cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
